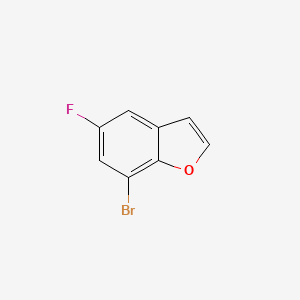

7-Bromo-5-fluoro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBMMMOEVBNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622879 | |

| Record name | 7-Bromo-5-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253429-19-5 | |

| Record name | 7-Bromo-5-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-fluoro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-5-fluoro-1-benzofuran: A Key Building Block for Advanced Drug Discovery

Introduction: The Strategic Importance of Substituted Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique heterocyclic framework allows for diverse biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic placement of halogen substituents, such as bromine and fluorine, on the benzofuran ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new binding interactions with biological targets. This guide focuses on a specific, strategically substituted benzofuran derivative, 7-Bromo-5-fluoro-1-benzofuran, a compound of increasing interest for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol, physicochemical characteristics, and its emerging applications as a key intermediate in the synthesis of novel therapeutics.

Chemical Identity and Structural Elucidation

This compound is a halogenated heterocyclic compound. The numbering of the benzofuran ring system begins with the oxygen atom as position 1, with the bromine at position 7 and the fluorine at position 5. This specific substitution pattern provides a unique electronic and steric profile for further chemical modifications.

Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 253429-19-5 | [5][6] |

| Molecular Formula | C₈H₄BrFO | [5][7] |

| Molecular Weight | 215.02 g/mol | [6][8] |

| IUPAC Name | This compound | [5] |

| SMILES | FC1=CC(Br)=C2OC=CC2=C1 | [5][7] |

| InChI Key | TYBMMMOEVBNTDU-UHFFFAOYSA-N | [5][7] |

Synthesis Protocol: A Two-Step Approach to the Benzofuran Core

The synthesis of substituted benzofurans can be achieved through various methodologies.[9][10] A common and effective strategy involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from established methods for the synthesis of similar 7-bromobenzofuran derivatives and is a plausible route for the preparation of this compound.[11]

Part 1: O-Alkylation of 2-Bromo-4-fluorophenol

The initial step involves the reaction of 2-bromo-4-fluorophenol with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base. This Williamson ether synthesis variant forms the key ether linkage necessary for the subsequent cyclization.

Step-by-step Methodology:

-

To a solution of 2-bromo-4-fluorophenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2-dimethoxyethoxy)-2-bromo-4-fluorobenzene.

-

Purify the crude product by column chromatography on silica gel.

Part 2: Acid-Catalyzed Cyclization and Aromatization

The second step is a cyclization reaction where the ether intermediate is treated with a strong acid. The acid catalyzes the removal of the acetal protecting group, and the resulting aldehyde undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to form the furan ring of the benzofuran system.

Step-by-step Methodology:

-

Dissolve the purified 1-(2,2-dimethoxyethoxy)-2-bromo-4-fluorobenzene (1 equivalent) in a high-boiling point solvent such as toluene or chlorobenzene.

-

Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), to the solution.[11]

-

Heat the mixture to a high temperature (typically 120-140 °C) to drive the cyclization and dehydration.[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation or column chromatography to obtain the pure compound.

Caption: Synthetic route to this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. A compilation of available data is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 233.37 °C at 760 mmHg | [6] |

| Density | 1.697 g/cm³ | [6] |

| Refractive Index | 1.5780-1.5830 @ 20 °C | [5] |

| Flash Point | 94.939 °C | [6] |

| Predicted XlogP | 3.1 | [7] |

| Assay (GC) | ≥96.0% | [5] |

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Benzofuran derivatives are known to possess a wide range of biological activities, and this particular scaffold is being explored for several therapeutic areas.

-

Central Nervous System (CNS) Agents: The benzofuran structure has the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting the CNS.[8] It is used as a starting material for the synthesis of compounds with potential antidepressant, anxiolytic, or antipsychotic activities.[8]

-

Enzyme Inhibitors: The bromine atom at the 7-position and the fluorine atom at the 5-position can be exploited to create specific interactions with enzyme active sites. This makes this compound an attractive precursor for the development of targeted enzyme inhibitors.

-

Metabolic Disease Therapeutics: Certain benzofuran derivatives have been investigated as glucokinase activators, which are of interest for the treatment of type 2 diabetes.[12][13] The specific substitutions on the benzofuran ring are crucial for this activity.

The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities.[9]

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential in the field of drug discovery and development. Its well-defined chemical identity, accessible synthesis route, and favorable physicochemical properties make it a valuable tool for medicinal chemists. The unique combination of bromine and fluorine substituents on the privileged benzofuran scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents targeting a range of diseases. As research into novel therapeutics continues, the utility of such precisely functionalized intermediates is expected to grow, paving the way for the discovery of next-generation medicines.

References

- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H33948.03 [thermofisher.com]

- 6. This compound | 253429-19-5 [chemnet.com]

- 7. PubChemLite - this compound (C8H4BrFO) [pubchemlite.lcsb.uni.lu]

- 8. This compound [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 12. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 13. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 7-Bromo-5-fluoro-1-benzofuran derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Bromo-5-fluoro-1-benzofuran Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Executive Summary

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its structural versatility has made it a focal point in medicinal chemistry for developing novel therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran ring system has been shown to significantly enhance a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This is often attributed to the ability of halogens to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets through interactions like halogen bonding.[3] This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives, detailing their mechanistic underpinnings, protocols for evaluation, and a summary of their therapeutic potential.

The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a cornerstone in the development of new drugs.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, targeting chronic conditions and acute infections alike.[2][4] The strategic placement of substituents on this core structure is a key strategy for optimizing potency and selectivity.

The Critical Role of Halogenation

The incorporation of bromine and fluorine at specific positions (C7 and C5, respectively) is not arbitrary. This substitution pattern leverages the unique electronic properties of each halogen to influence the molecule's overall biological profile.

-

Fluorine: Often used to block metabolic oxidation sites, increase binding affinity, and alter pKa, thereby improving pharmacokinetic properties.

-

Bromine: Can increase potency through enhanced binding interactions (halogen bonds) and can also serve as a handle for further synthetic modifications.[5]

The combination of these two halogens on the benzofuran scaffold creates a unique electronic and steric profile, making these derivatives particularly compelling candidates for drug discovery programs.

Anticancer Potential of Halogenated Benzofurans

A significant body of research points to the potent anticancer activity of benzofuran derivatives, particularly those bearing halogen substituents.[3][6][7] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with key signaling pathways dysregulated in cancer.

Mechanistic Insights: Targeting Cancer Hallmarks

Derivatives of the this compound scaffold are hypothesized to exert their anticancer effects through multiple mechanisms:

-

Inhibition of Key Kinases: Many cancers rely on hyperactive signaling pathways for growth and survival. Halogenated benzofurans have been shown to inhibit critical kinases such as VEGFR-2, a key mediator of angiogenesis, and components of the PI3K/Akt/mTOR pathway, which governs cell growth and proliferation.[5][8]

-

Induction of Apoptosis: Certain derivatives have been observed to trigger apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and promoting the cleavage of PARP-1, a key enzyme in DNA repair whose cleavage is a hallmark of apoptosis.[6][7]

-

Cell Cycle Arrest: By interfering with cellular processes, these compounds can cause cancer cells to arrest in specific phases of the cell cycle, preventing their division and proliferation.[5]

References

- 1. jopcr.com [jopcr.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-fluoro-1-benzofuran

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-5-fluoro-1-benzofuran, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and quality control of this compound.

Introduction: The Significance of this compound

This compound belongs to the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals. The strategic placement of bromine and fluorine atoms on the benzofuran scaffold imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic analysis is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the oxygen atom of the furan ring.

Expected ¹H NMR Data (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H-2 | 7.6 - 7.8 | Doublet | J2,3 ≈ 2.0 - 2.5 |

| H-3 | 6.7 - 6.9 | Doublet | J3,2 ≈ 2.0 - 2.5 |

| H-4 | 7.2 - 7.4 | Doublet of doublets | J4,6 ≈ 2.5 - 3.0 (meta), J4,F ≈ 8.0 - 9.0 (through-space) |

| H-6 | 7.0 - 7.2 | Doublet of doublets | J6,4 ≈ 2.5 - 3.0 (meta), J6,F ≈ 9.0 - 10.0 (ortho) |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic molecules as it solubilizes the analyte without introducing interfering proton signals. The coupling constants are critical for assigning the positions of the protons on the benzene ring, with ortho, meta, and para couplings having characteristic ranges.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 145 - 147 |

| C-3 | 107 - 109 |

| C-3a | 120 - 122 |

| C-4 | 112 - 114 (d, JC,F ≈ 24-26 Hz) |

| C-5 | 158 - 160 (d, JC,F ≈ 240-250 Hz) |

| C-6 | 110 - 112 (d, JC,F ≈ 23-25 Hz) |

| C-7 | 100 - 102 |

| C-7a | 150 - 152 |

Note: These are predicted values. The large coupling constant for C-5 is characteristic of a direct C-F bond.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C-O, C-F, and C-Br bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | Aromatic C=C stretch |

| 1250 - 1200 | Aryl-O stretch (furan) |

| 1100 - 1000 | C-F stretch |

| 600 - 500 | C-Br stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ | 213.94, 215.94 |

| [M+H]⁺ | 214.95, 216.95 |

| [M-Br]⁺ | 135.00 |

| [M-CO-Br]⁺ | 107.00 |

Note: The presence of two molecular ion peaks with an intensity ratio of approximately 1:1 is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[1]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Diagram of Molecular Structure and Key Spectroscopic Correlations

References

7-Bromo-5-fluoro-1-benzofuran molecular weight and formula

An In-Depth Technical Guide to 7-Bromo-5-fluoro-1-benzofuran: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core molecular properties, outline a robust synthetic strategy with mechanistic insights, detail methods for analytical characterization, and explore its applications in modern drug discovery.

Core Molecular and Physical Properties

This compound, also known as 7-bromo-5-fluorobenzo[b]furan, is a halogenated derivative of the benzofuran scaffold. The strategic placement of bromine and fluorine atoms makes it a valuable intermediate for introducing further chemical diversity through cross-coupling reactions and other transformations. Its fundamental properties are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₄BrFO | [1][2][3] |

| Molecular Weight | 215.02 g/mol | [3] |

| CAS Number | 253429-19-5 | [1][2][3] |

| Canonical SMILES | FC1=CC(Br)=C2OC=CC2=C1 | [2][4] |

| InChI Key | TYBMMMOEVBNTDU-UHFFFAOYSA-N | [2][4] |

| Physical Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.697 g/cm³ | [1] |

| Boiling Point | 233.37 °C at 760 mmHg | [1] |

| Flash Point | 94.939 °C | [1] |

| Refractive Index | 1.5780 - 1.5830 @ 20°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of substituted benzofurans is a well-established field, with numerous strategies employing transition-metal catalysis.[5][6] A highly effective and common approach involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method offers a convergent and flexible route to the benzofuran core.

A plausible and efficient synthesis of this compound can be envisioned starting from a suitably substituted iodophenol and a protected acetylene source. The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is critical for facilitating the carbon-carbon bond formation of the Sonogashira coupling.[7]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling

-

To a dry, argon-purged flask, add 2-bromo-4-fluoro-6-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add degassed triethylamine (3.0 eq) as both the base and a solvent. The base is crucial for neutralizing the HI generated during the catalytic cycle.

-

Add ethynyltrimethylsilane (1.2 eq). The trimethylsilyl (TMS) group is an effective protecting group for the terminal alkyne, preventing self-coupling.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, filter the mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the silyl-protected alkynylphenol intermediate.

Step 2: Deprotection and Cyclization

-

Dissolve the purified intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add potassium carbonate (K₂CO₃, 2.0 eq). The base facilitates both the deprotection of the TMS group and the subsequent intramolecular nucleophilic attack.

-

Heat the mixture to reflux (approx. 66 °C) for 4-6 hours. The elevated temperature promotes the 5-exo-dig cyclization, which is kinetically favored.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, via flash column chromatography to obtain a clear, pale yellow liquid.[2]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural elucidation.

Caption: Workflow for purification and analytical validation.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. The predicted collision cross-section (CCS) values can further aid in identification.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample directly into the ESI-MS instrument.

-

Acquire spectra in both positive and negative ion modes to observe adducts such as [M+H]⁺ and [M-H]⁻.

-

Compare the observed m/z values with the theoretical mass of C₈H₄BrFO.

Table: Predicted Collision Cross Section (CCS) Data [4]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.95024 | 135.1 |

| [M+Na]⁺ | 236.93218 | 150.4 |

| [M-H]⁻ | 212.93568 | 142.9 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. ¹H, ¹³C, and ¹⁹F NMR experiments are required for full characterization.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For unambiguous assignments, 2D experiments like COSY and HSQC may be necessary.

Applications in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] this compound serves as a versatile building block for creating novel therapeutic agents.

The presence of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom at the 7-position provides a handle for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[10]

This compound is particularly valuable in the development of:

-

Central Nervous System (CNS) Agents: The benzofuran core has been shown to have the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting CNS disorders like depression, anxiety, or neurodegenerative diseases.[11]

-

Enzyme Inhibitors: As a precursor, it is used to synthesize more complex molecules that can act as enzyme inhibitors or receptor modulators for various therapeutic targets.[11][12]

-

Anticancer and Antimicrobial Agents: Halogenated benzofuran derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the halogens often contributing to enhanced binding affinity and cytotoxic activity.[10][13]

Caption: Logical pathway from the core scaffold to therapeutic applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds like 7-Bromo-5-chloro-1-benzofuran, it should be treated as potentially harmful and irritant.[14]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. This compound | 253429-19-5 [chemnet.com]

- 2. 7-Bromo-5-fluorobenzo[b]furan, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H4BrFO) [pubchemlite.lcsb.uni.lu]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. This compound [myskinrecipes.com]

- 12. 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid [myskinrecipes.com]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Toxicity Screening of 7-Bromo-5-fluoro-1-benzofuran

A Proactive Approach to De-risking Novel Benzofuran Derivatives in Early Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Navigating the Complex Landscape of Preclinical Safety

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of drug candidates fail due to unforeseen toxicity.[1][2] Therefore, a robust and early assessment of a compound's toxicological profile is not just a regulatory requirement but a critical step in mitigating risk and optimizing resources. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of 7-Bromo-5-fluoro-1-benzofuran, a novel benzofuran derivative.

Part 1: Foundational Strategy - A Tiered and Integrated Approach

The initial toxicity screening of a novel compound should follow a tiered approach, starting with rapid, cost-effective in silico and in vitro methods before progressing to more complex and resource-intensive assays.[3] This strategy allows for early identification of potential red flags, enabling a "fail fast, fail cheap" philosophy that is central to modern drug discovery.

Our proposed workflow for this compound is designed to provide a comprehensive initial safety profile, focusing on the most common reasons for compound attrition: cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities.

Caption: Tiered workflow for initial toxicity screening of novel compounds.

Part 2: In Silico Toxicity Prediction - The First Line of Defense

Before committing to resource-intensive wet lab experiments, a thorough in silico analysis of this compound is essential.[4][5][6] Computational models can predict a range of toxicological endpoints based on the chemical structure, providing an early warning of potential liabilities.[4][7]

Key In Silico Endpoints for this compound:

| Toxicity Endpoint | Rationale for Screening | Recommended Tools |

| Mutagenicity | The presence of bromo and fluoro groups on an aromatic system can sometimes be associated with mutagenic potential. Early identification is critical. | DEREK Nexus, Sarah Nexus, CASE Ultra |

| Carcinogenicity | To assess the long-term cancer risk, especially for compounds intended for chronic administration. | DEREK Nexus, Lhasa Carcinogenicity Database |

| Cardiotoxicity (hERG Inhibition) | Benzofuran derivatives have been implicated in hERG channel inhibition. This is a major cause of drug withdrawal.[8] | Various QSAR models, 3D-pharmacophore models |

| Hepatotoxicity | The liver is a primary site of drug metabolism and is susceptible to toxicity. | DEREK Nexus, TOPKAT |

| ADME Properties | Absorption, Distribution, Metabolism, and Excretion properties are crucial for understanding a compound's overall disposition and potential for accumulation.[1][2][9] | SwissADME, ADMETlab, StarDrop |

Expert Insight: While in silico models are powerful tools for prioritization, they are predictive and not a substitute for experimental data. Positive findings should be viewed as hypotheses to be tested in subsequent in vitro assays.

Part 3: In Vitro Cytotoxicity - Assessing the Impact on Cellular Health

Cytotoxicity assays are a fundamental component of initial toxicity screening, providing a quantitative measure of a compound's ability to cause cell death.[10][11] These assays are typically conducted in a dose-response format to determine the concentration at which the compound exhibits toxic effects.

Recommended Cytotoxicity Assays:

Two of the most widely used and well-validated cytotoxicity assays are the MTT and XTT assays.[12][13][14] Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[14]

| Assay | Principle | Advantages | Disadvantages |

| MTT Assay | Reduction of yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases.[13][14] | Well-established, cost-effective.[11] | Requires a solubilization step for the formazan product.[13] |

| XTT Assay | Reduction of XTT to a water-soluble orange formazan product.[12][13] | Simpler protocol (no solubilization step), suitable for high-throughput screening.[12][13] | Can be less sensitive than the MTT assay for some cell types. |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant human cell line (e.g., HepG2 for liver toxicity assessment).

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 4: Genotoxicity Assessment - Protecting the Blueprint of Life

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to mutations and cancer.[15] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[16][17]

Core In Vitro Genotoxicity Assays:

A combination of the Ames test and an in vitro micronucleus assay is generally sufficient to detect the vast majority of genotoxic compounds.[18]

Caption: Core assays for in vitro genotoxicity assessment.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[15][19]

Materials:

-

This compound

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction (from induced rat liver) for metabolic activation

-

Top agar

-

Minimal glucose agar plates

-

Positive controls (e.g., sodium azide, 2-nitrofluorene)

Step-by-Step Methodology:

-

Preparation: Prepare various concentrations of the test compound.

-

Incubation: In a test tube, combine the test compound, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer.

-

Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: Compare the number of revertant colonies on the treated plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Part 5: Cardiotoxicity Screening - Protecting the Heart

Drug-induced cardiotoxicity is a major safety concern, and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause.[8][20][21] hERG channel blockade can lead to a potentially fatal arrhythmia called Torsade de Pointes.[20][21]

The hERG Patch-Clamp Assay:

The automated patch-clamp assay is the gold standard for assessing a compound's potential to inhibit the hERG channel.[21]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Objective: To determine the IC50 of this compound for inhibition of the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

-

This compound

-

hERG-expressing cell line

-

Extracellular and intracellular recording solutions

-

Automated patch-clamp system (e.g., QPatch, Patchliner)

Step-by-Step Methodology:

-

Cell Preparation: Harvest and prepare the hERG-expressing cells for the automated patch-clamp system.

-

Compound Application: Perfuse the cells with increasing concentrations of this compound.

-

Electrophysiological Recording: Apply a specific voltage protocol to elicit hERG currents and record the channel activity in the absence and presence of the compound.

-

Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Part 6: Metabolic Stability and Drug-Drug Interaction Potential

Understanding how a compound is metabolized and its potential to interfere with drug-metabolizing enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast number of drugs.[22]

CYP450 Inhibition Assay:

This assay determines whether this compound can inhibit the activity of major CYP isoforms.[23][24][25][26]

Experimental Protocol: In Vitro CYP450 Inhibition Assay

Objective: To determine the IC50 values of this compound against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

-

This compound

-

Human liver microsomes or recombinant human CYP enzymes

-

CYP-specific probe substrates and their corresponding metabolites

-

NADPH regenerating system

-

LC-MS/MS system

Step-by-Step Methodology:

-

Incubation: Incubate human liver microsomes or recombinant CYP enzymes with a specific probe substrate in the presence of varying concentrations of this compound.

-

Reaction Initiation and Termination: Initiate the metabolic reaction by adding an NADPH regenerating system. After a specific incubation time, terminate the reaction.

-

Metabolite Quantification: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound. Determine the IC50 value for each CYP isoform.

Conclusion: A Data-Driven Path Forward

The initial toxicity screening of a novel compound like this compound is a multi-faceted endeavor that requires a strategic and scientifically rigorous approach. By employing a tiered strategy of in silico prediction followed by a carefully selected panel of in vitro assays, researchers can gain critical insights into a compound's safety profile at an early stage of development. The data generated from these studies will enable informed decision-making, helping to identify promising candidates with a higher probability of success in later preclinical and clinical stages. This proactive approach to toxicity assessment is fundamental to the efficient and ethical development of new medicines.

References

- 1. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. histologix.com [histologix.com]

- 4. pozescaf.com [pozescaf.com]

- 5. instem.com [instem.com]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SE [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. inotiv.com [inotiv.com]

- 18. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nelsonlabs.com [nelsonlabs.com]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. criver.com [criver.com]

- 23. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 24. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 25. lnhlifesciences.org [lnhlifesciences.org]

- 26. enamine.net [enamine.net]

Methodological & Application

The Strategic deployment of 7-Bromo-5-fluoro-1-benzofuran in Modern Medicinal Chemistry

The benzofuran moiety is a cornerstone in the edifice of medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for interacting with various biological targets. The strategic introduction of halogen substituents, such as bromine and fluorine, onto this core structure can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific applications and synthetic protocols for a particularly valuable building block: 7-Bromo-5-fluoro-1-benzofuran .

The presence of both a bromine and a fluorine atom on the benzofuran ring is not arbitrary. The fluorine atom at the 5-position is a common bioisostere for a hydrogen atom, yet it can significantly enhance metabolic stability and binding affinity by altering the local electronic environment and participating in favorable protein-ligand interactions. The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This dual functionalization makes this compound a highly sought-after intermediate in the synthesis of complex drug candidates targeting a range of therapeutic areas.

I. Key Therapeutic Applications of the this compound Scaffold

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The benzofuran scaffold has been successfully employed in the design of various kinase inhibitors. This compound has been specifically cited as a key intermediate in the synthesis of 4-aminopyrimidine-5-one derivatives that act as inhibitors of Cyclin-Dependent Kinase 4 (Cdk4).[3] Cdk4 is a crucial enzyme in cell cycle progression, and its inhibition is a validated strategy for cancer therapy. The 7-position of the benzofuran, functionalized via the bromo group, serves as an attachment point for moieties that can extend into and interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The versatility of the this compound scaffold has been demonstrated in the development of agonists for GPR120, a receptor implicated in metabolic disorders such as Type II diabetes.[4] In this context, the benzofuran core provides the necessary structural framework for receptor activation, with the 7-position being a key point for derivatization to fine-tune agonist activity and pharmacokinetic properties.

Serotonergic Agents for Neurological Disorders

The serotonin receptor system is a major target for drugs treating a wide array of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. This compound has been utilized in the synthesis of novel serotonergic agents.[5][6] The ability of the benzofuran nucleus to cross the blood-brain barrier makes it an attractive scaffold for CNS-active drugs. The 7-position allows for the introduction of various substituents that can modulate the affinity and selectivity for different serotonin receptor subtypes, such as the 5-HT2c receptor.[6]

II. Synthetic Protocols for the Functionalization of this compound

The bromine atom at the 7-position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. Below are detailed, field-proven protocols for the Suzuki-Miyaura and Sonogashira coupling reactions, which are indispensable tools for medicinal chemists working with this scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

A generalized workflow for Suzuki-Miyaura coupling.

Materials:

| Reagent/Material | Purpose | Typical Quantity |

| This compound | Starting Material | 1.0 equivalent |

| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.1 - 1.5 equivalents |

| Palladium Catalyst (e.g., Pd(PPh3)4) | Catalyst | 0.02 - 0.10 equivalents |

| Base (e.g., K2CO3) | Activates Boronic Acid | 2.0 - 3.0 equivalents |

| Solvent (e.g., 1,4-Dioxane/Water 4:1) | Reaction Medium | To desired concentration |

| Inert Gas (Argon or Nitrogen) | Exclude Oxygen | N/A |

Step-by-Step Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling for Alkynyl Linkages

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for introducing alkynyl moieties, which can serve as linchpins for further transformations or as components of extended π-systems.

Reaction Scheme:

A generalized workflow for Sonogashira coupling.

Materials:

| Reagent/Material | Purpose | Typical Quantity |

| This compound | Starting Material | 1.0 equivalent |

| Terminal Alkyne | Coupling Partner | 1.2 - 2.0 equivalents |

| Palladium Catalyst (e.g., PdCl2(PPh3)2) | Catalyst | 0.01 - 0.05 equivalents |

| Copper(I) Iodide (CuI) | Co-catalyst | 0.02 - 0.10 equivalents |

| Amine Base (e.g., Triethylamine) | Base and Solvent | As required |

| Co-solvent (e.g., THF) | Optional, for solubility | As required |

| Inert Gas (Argon or Nitrogen) | Exclude Oxygen | N/A |

Step-by-Step Procedure:

-

In a dry, inerted reaction vessel, dissolve this compound, the palladium catalyst, and the copper(I) iodide in the chosen solvent (e.g., THF or DMF).

-

Add the amine base, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel.

III. Causality in Experimental Design: Why these Choices Matter

-

Choice of Catalyst and Ligand: The selection of the palladium catalyst and its associated ligands is critical for the success of cross-coupling reactions. For Suzuki couplings, bulky, electron-rich phosphine ligands often enhance catalytic activity. For Sonogashira couplings, the combination of a palladium catalyst and a copper(I) co-catalyst is standard, though copper-free conditions have also been developed.

-

Base Selection: In Suzuki reactions, the base is crucial for the transmetalation step. Inorganic bases like carbonates and phosphates are commonly used. In Sonogashira reactions, an amine base not only scavenges the HX by-product but also facilitates the formation of the copper acetylide intermediate.

-

Solvent and Temperature: The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

IV. Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a strategic entry point for the synthesis of a diverse range of biologically active molecules. Its utility in the development of kinase inhibitors, GPCR modulators, and serotonergic agents highlights its importance in modern drug discovery. The reliable and versatile cross-coupling reactions at the 7-position provide a powerful platform for generating novel chemical entities with tailored pharmacological profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their quest for new and improved therapeutics.

V. References

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

References

- 1. pjps.pk [pjps.pk]

- 2. 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid [myskinrecipes.com]

- 3. US7615634B2 - 4-aminopyrimidine-5-one derivatives - Google Patents [patents.google.com]

- 4. US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]

- 5. EP1204659B1 - Serotonergic benzofurans - Google Patents [patents.google.com]

- 6. US7045545B1 - Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists - Google Patents [patents.google.com]

Application Notes and Protocols for 7-Bromo-5-fluoro-1-benzofuran in Organic Synthesis

These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 7-Bromo-5-fluoro-1-benzofuran. This versatile heterocyclic building block is a valuable precursor for the synthesis of complex organic molecules, particularly those with applications in pharmacology. The strategic placement of the bromine and fluorine atoms on the benzofuran scaffold allows for regioselective functionalization, making it an ideal starting material for creating diverse molecular libraries.

The benzofuran moiety is a core structure in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4][5] Consequently, this compound serves as a key intermediate in the development of novel therapeutics, such as kinase inhibitors, GPR119 modulators for metabolic diseases, and inhibitors of carbonic anhydrase.[6]

This guide will delve into the practical applications of this compound in key cross-coupling reactions, providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices.

The Strategic Importance of this compound in Synthesis

The reactivity of this compound is dominated by the presence of the bromine atom at the 7-position. This aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-withdrawing fluorine atom at the 5-position can influence the reactivity of the aromatic ring and may also serve as a site for late-stage functionalization or as a beneficial feature for modulating the pharmacokinetic properties of the final molecule.

Below is a logical workflow for utilizing this compound in a typical synthetic campaign.

Caption: General workflow for a cross-coupling reaction using this compound.

Application in C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide. This reaction is particularly valuable in pharmaceutical development for the synthesis of biaryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position.

Protocol: Synthesis of a 7-Aryl-5-fluoro-1-benzofuran Derivative

This protocol is adapted from a procedure for the synthesis of GPR119 modulators. In this example, a derivative of 7-bromo-5-fluorobenzofuran is coupled with a boronic ester.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of a 7-bromo-5-fluorobenzofuran derivative.

Materials:

-

This compound derivative (1.0 equiv)

-

Arylboronic acid or ester (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative, the arylboronic ester, and potassium carbonate.

-

Add degassed 1,4-dioxane and degassed water in a 3:1 to 4:1 ratio to the flask.

-

To this slurry, add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-5-fluoro-1-benzofuran derivative.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. The four triphenylphosphine ligands stabilize the palladium center.

-

Base: Potassium carbonate is a moderately strong inorganic base. Its role is crucial for the transmetalation step of the catalytic cycle, where it activates the organoboron species.[7]

-

Solvent System: The dioxane/water solvent system is effective for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

| Parameter | Value/Condition | Rationale |

| Catalyst Loading | 2-5 mol% | Optimizes reaction rate while minimizing cost and palladium contamination in the product. |

| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |

| Equivalents of Boronic Acid | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and to compensate for any potential decomposition of the boronic acid under the reaction conditions. |

Application in C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is highly valuable for introducing alkynyl moieties into organic molecules, which can be further functionalized or are themselves important pharmacophores. This compound can be effectively coupled with various terminal alkynes using this method.

Generalized Protocol: Synthesis of a 7-Alkynyl-5-fluoro-1-benzofuran

This is a representative protocol based on established Sonogashira coupling conditions.[9]

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF or DMF.

-

Add the terminal alkyne, followed by the amine base (Et₃N or DIPEA).

-

Stir the reaction mixture at room temperature for 16-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.

-

Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Dual Catalysis: The reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[10]

-

Amine Base: The amine base serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and it neutralizes the HBr generated during the reaction.

-

Ligands: The triphenylphosphine ligands on the palladium center are crucial for stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps. The steric and electronic properties of the phosphine can be tuned to optimize the reaction for challenging substrates.[10]

Application in C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles. This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl moieties are present in a vast number of pharmaceuticals.

Generalized Protocol: Synthesis of a 7-Amino-5-fluoro-1-benzofuran Derivative

This protocol is a generalized procedure based on modern Buchwald-Hartwig amination conditions, which often employ bulky, electron-rich phosphine ligands.[11][12]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky ligand (0.02-0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

-

Toluene or Dioxane (anhydrous)

Procedure:

-

To a glovebox or a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand (e.g., XPhos), and the strong base (e.g., NaOtBu).

-

Add anhydrous toluene or dioxane, followed by the amine and then this compound.

-

Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, with stirring.

-

Monitor the reaction by LC-MS or GC-MS.

-

After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Modern Buchwald-Hartwig reactions often use a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos. These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive in the oxidative addition step with the aryl bromide. The bulkiness of the ligand also facilitates the final reductive elimination step to release the product.

-

Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active amide nucleophile. The choice of base can be critical and is often substrate-dependent.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. medcraveonline.com [medcraveonline.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

7-Bromo-5-fluoro-1-benzofuran as a building block for novel compounds

An Application Guide to 7-Bromo-5-fluoro-1-benzofuran: A Versatile Building Block for Modern Drug Discovery and Materials Science

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic structure, forming the backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The inherent versatility and physicochemical characteristics of the benzofuran ring system make it a focal point for medicinal chemists in the design of novel therapeutics.[2][4]

This compound emerges as a particularly strategic building block for synthetic chemists. This trifunctional molecule offers a unique combination of reactive sites and modulating elements:

-

The Benzofuran Core: Provides a rigid, planar scaffold ideal for creating molecules that can interact with biological targets like enzyme active sites or receptors.

-

The 7-Bromo Substituent: Serves as a highly versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen substituents.[7] This position is crucial for extending the molecular architecture and exploring structure-activity relationships (SAR).

-

The 5-Fluoro Substituent: The fluorine atom is a bioisostere for a hydrogen atom but introduces significant changes in the molecule's electronic properties. It can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, which is critical for oral bioavailability and crossing the blood-brain barrier.[8]

This guide provides an in-depth exploration of this compound as a precursor for novel compounds, focusing on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

I. Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures due to its mild conditions, exceptional functional group tolerance, and the stability and commercial availability of its organoboron reagents.[9][10] For this compound, this reaction enables the direct attachment of various aryl or heteroaryl moieties at the 7-position, a key strategy for developing compounds targeting G-protein coupled receptors (GPCRs), kinases, and other protein targets.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. The choice of catalyst, ligand, and base is paramount for achieving high yields.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound, forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[10]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. tcichemicals.com [tcichemicals.com]

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-5-fluoro-1-benzofuran for the Synthesis of Novel Biaryl Scaffolds

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] Consequently, the development of efficient synthetic methodologies to access functionalized benzofuran derivatives is of significant interest to researchers in medicinal chemistry and drug discovery.[4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] This palladium-catalyzed reaction between an organoboron species and an organohalide offers high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic reagents.[6]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 7-Bromo-5-fluoro-1-benzofuran with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer insights into the selection of critical reaction parameters, and provide a troubleshooting guide to address common challenges. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible method for the synthesis of novel 7-aryl-5-fluoro-1-benzofuran derivatives, which are valuable building blocks for the generation of new chemical entities with potential therapeutic applications.

Experimental Protocol

This section outlines a general, yet detailed, procedure for the Suzuki-Miyaura coupling of this compound. The specific conditions may require optimization depending on the nature of the coupling partner (arylboronic acid).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | Store under inert atmosphere |

| Arylboronic Acid | ≥98% | Commercially Available | Purity is critical for reaction success |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, reduced in situ |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Bulky, electron-rich ligand[8] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Must be finely powdered and dry |

| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use |

| Deionized Water | High Purity | In-house | Degas before use |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic extracts |

| Celite® | --- | Commercially Available | For filtration |

| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | For extraction and chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

| Inert Gas (Argon or Nitrogen) | High Purity | Gas Cylinder | For maintaining an inert atmosphere |

Step-by-Step Procedure

-